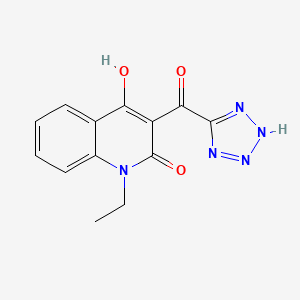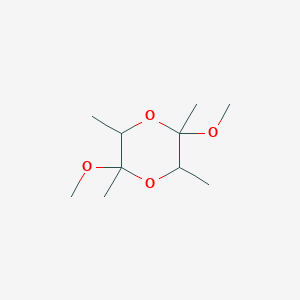
2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane is an organic compound with a unique structure characterized by two methoxy groups and four methyl groups attached to a 1,4-dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A similar compound with two methoxy and two methyl groups.
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione: Another related compound with a different substitution pattern.
Uniqueness
2,5-Dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
192752-75-3 |
|---|---|
Fórmula molecular |
C10H20O4 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2,5-dimethoxy-2,3,5,6-tetramethyl-1,4-dioxane |
InChI |
InChI=1S/C10H20O4/c1-7-9(3,11-5)14-8(2)10(4,12-6)13-7/h7-8H,1-6H3 |
Clave InChI |
PKFNSVMCJFVKFM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(C(O1)(C)OC)C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
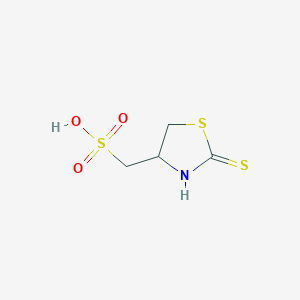
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
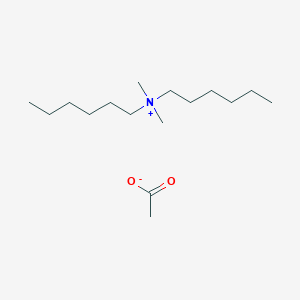

![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)

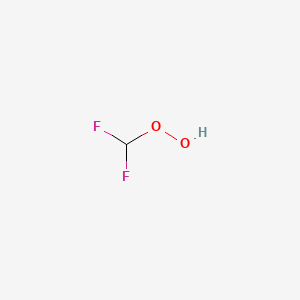
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)

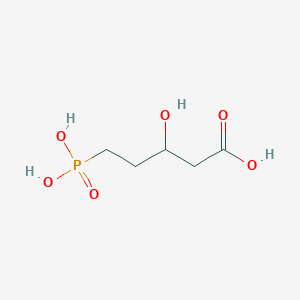
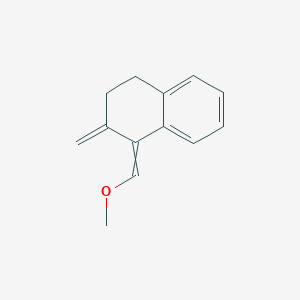
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
